7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:
- C7 substitution: A 4-ethylpiperazine group, which introduces a basic nitrogen-rich moiety that may enhance solubility and receptor interactions.
- C5 and C6 positions: Methyl groups, which likely influence steric effects and conformational stability.
This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for diverse therapeutic applications due to their structural versatility and ability to modulate biological targets such as kinases, enzymes, and receptors.
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-4-23-10-12-24(13-11-23)20-15(2)16(3)22-19-18(14-21-25(19)20)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXHGSMKFNCAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is the E. coli topoisomerase II DNA gyrase . This enzyme is crucial for the ATP-dependent negative supercoiling of cellular DNA. The absence of this enzyme in humans makes it an ideal target for antibacterial potency.
Mode of Action
The compound interacts with its target, the E. coli DNA gyrase, by docking into the ATP binding site. This interaction likely inhibits the enzyme’s activity, preventing the supercoiling of bacterial DNA and thus inhibiting bacterial growth.
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication process in bacteria. This enzyme is responsible for introducing negative supercoils into DNA, which is necessary for various processes such as replication, transcription, and recombination. By inhibiting this enzyme, the compound disrupts these processes, leading to bacterial cell death.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The compound exhibits antimicrobial activity, with moderate to good inhibition against various bacterial and fungal strains. For instance, it has shown promising potency against E. coli, outperforming several standard medications.
Biochemical Analysis
Biological Activity
7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 286.38 g/mol
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities, particularly in anticancer research. The following sections detail its effects on various cancer cell lines and mechanisms of action.
Anticancer Activity
The compound has demonstrated promising cytotoxic effects against several cancer cell lines. Below is a summary of its activity based on various studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Inhibition of cell proliferation |
| SF-268 | 42.30 | Cell cycle arrest |
These values indicate that the compound is particularly potent against the MCF7 breast cancer cell line, suggesting a targeted anticancer activity.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
- Induction of Apoptosis : Through various signaling pathways, the compound promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from proliferating effectively.
Case Studies
Several studies have investigated the efficacy of this compound in vitro and in vivo:
-
Study on MCF7 Cells :
- Researchers evaluated the cytotoxic effects of the compound on MCF7 cells and found that it induced apoptosis through mitochondrial pathways.
- The study reported an IC value of 3.79 µM, indicating strong efficacy.
-
NCI-H460 Cell Line Study :
- In another study focusing on non-small cell lung cancer (NCI-H460), the compound demonstrated an IC value of 12.50 µM.
- The mechanism involved was primarily through cell cycle arrest at the G2/M phase.
-
Combination Therapy Trials :
- Preliminary trials combining this compound with standard chemotherapeutics showed enhanced efficacy, suggesting potential for combination therapy in clinical settings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. The compound exhibits significant inhibitory effects on various cancer cell lines, making it a candidate for further drug development. For instance, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against specific tumors by targeting key cellular pathways involved in cancer progression .
2. Enzymatic Inhibition
The compound has been studied for its ability to inhibit enzymes associated with cancer and other diseases. Its structural characteristics allow it to interact with enzyme active sites effectively, leading to potential therapeutic applications in treating conditions like hyperuricemia and gout through inhibition of xanthine oxidase .
3. Antiviral Properties
Recent investigations into pyrazolo[1,5-a]pyrimidines have identified their potential as antiviral agents. Specifically, compounds similar to 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine have been shown to inhibit arenavirus infections, suggesting a role in developing treatments for viral hemorrhagic fevers .
Structural Characteristics and Synthesis
The synthesis of this compound involves various synthetic pathways that enhance its structural diversity. Researchers have explored different methods for functionalizing the core structure to improve its biological activity and pharmacokinetic properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Enzymatic inhibition | Showed effective inhibition of xanthine oxidase with a competitive inhibition model. |
| Study C | Antiviral activity | Identified as a potential inhibitor of arenavirus entry into host cells through pseudovirus assays. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the C7 Position
The C7 position is critical for target engagement and selectivity. Comparisons include:
- Morpholine vs. Ethylpiperazine : Morpholine derivatives (e.g., PI3Kδ inhibitors) prioritize isoform selectivity, while ethylpiperazine’s bulkier structure may alter binding kinetics .
- Piperazine Linkers : The antimalarial hybrid d6 demonstrates that piperazine-based substituents enhance potency, likely due to improved parasite membrane penetration .
Aromatic Substitutions at C3 and Other Positions
Aryl groups at C3 or adjacent positions modulate target affinity:
- C3 Phenyl Group : The target’s phenyl group may engage in hydrophobic interactions, similar to 4-methylphenyl in α-glucosidase inhibitors .
- C5 Indole : Indole derivatives show superior PI3Kδ inhibition, suggesting that bulkier substituents at C5 improve target binding .
Saturation and Heterocycle Fusion
Saturation of the pyrimidine ring or fusion with other heterocycles alters bioactivity:
Q & A
Q. What are the key considerations for optimizing the synthesis of 7-(4-Ethylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?
The synthesis of this compound requires precise control of reaction conditions. For example:
- Temperature : Cyclization reactions involving pyrazolo-pyrimidine cores often proceed optimally at 80–100°C, as seen in analogous syntheses of ethyl 7-methyl-2-oxidanylidene derivatives .
- pH : Acidic conditions (e.g., acetic acid) are critical for facilitating cyclization and minimizing side products .
- Substituent reactivity : The 4-ethylpiperazine group at position 7 may require protection/deprotection strategies to avoid undesired interactions during synthesis .
Methodological validation via thin-layer chromatography (TLC) or HPLC is recommended to monitor reaction progress .
Q. What are the standard characterization techniques for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR are essential for verifying substituent positions (e.g., distinguishing methyl groups at C5/C6 and phenyl at C3) .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed mass for CHN) and detects isotopic patterns .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios, as demonstrated for related pyrazolo-pyrimidines .
Q. How can researchers screen the biological activity of this compound in vitro?
- Kinase inhibition assays : Pyrazolo-pyrimidines are known kinase inhibitors; use fluorescence polarization or ADP-Glo™ assays to test activity against targets like PI3K or CDKs .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
Unsymmetrical 1,3-dielectrophilic reagents often lead to regioselective ambiguities. To resolve this:
- Advanced NMR : - HMBC can differentiate between N1 and N2 bonding in the pyrimidine ring .
- X-ray crystallography : Definitive structural assignment, as applied to 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides .
- Isolation of intermediates : Identify transient species (e.g., enaminones) to map reaction pathways .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains .
- DFT calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing methyl groups at C5/C6) on reactivity .
- MD simulations : Assess stability of the 4-ethylpiperazine moiety in solvent environments (e.g., water vs. DMSO) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance .
- Caco-2 permeability : Assess intestinal absorption potential via monolayer transport studies .
- Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions .
Q. What strategies mitigate contradictions in biological data across studies?
- Dose-response validation : Replicate assays across multiple concentrations to confirm activity thresholds .
- Orthogonal assays : Cross-validate kinase inhibition data with Western blotting (e.g., phospho-target detection) .
- Batch consistency : Ensure compound purity (>95% by HPLC) to exclude batch-to-batch variability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
